3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile
Description
3-{[1-(4-Bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-bromophenyl group at position 1 and a benzonitrile-containing methyl group at position 5.
Properties
IUPAC Name |
3-[[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5O/c20-15-4-6-16(7-5-15)25-18-17(10-23-25)19(26)24(12-22-18)11-14-3-1-2-13(8-14)9-21/h1-8,10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVXNKGZYOFYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. It’s also worth noting that some pyrazoline derivatives have shown to affect Acetylcholinesterase (AChE) activity, an enzyme vital for nerve function.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, which could lead to cell cycle arrest and apoptosis in cancer cells. In the case of AChE inhibition, the compound could potentially disrupt normal nerve pulse transmission.
Biological Activity
The compound 3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step reactions starting from readily available precursors. The specific synthetic route for the compound has not been detailed in the provided sources; however, similar compounds have been synthesized through methods involving cyclization reactions and functional group modifications.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines are known for their anticancer properties primarily due to their ability to inhibit various protein kinases involved in cancer progression. Research indicates that these compounds can effectively inhibit eukaryotic protein kinases, leading to reduced tumor growth and proliferation. For instance:
- A study demonstrated that certain pyrazolo[3,4-d]pyrimidines showed significant inhibition of cancer cell lines by targeting specific kinases .
- Another report highlighted that compounds from this class exhibited promising in vivo anticancer activity by blocking mutant kinase activities associated with tumors .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various bacterial strains:
- A library of these compounds was tested against Staphylococcus aureus and Escherichia coli , demonstrating effective antibacterial properties .
- The mechanism of action appears to involve the inhibition of bacterial DNA polymerase and other essential enzymes critical for bacterial survival .
Case Study 1: Anticancer Efficacy
In a preclinical trial involving a series of pyrazolo[3,4-d]pyrimidines, one compound demonstrated a 50% reduction in tumor volume in treated mice models. This effect was attributed to its ability to inhibit the Bcr-Abl T315I mutant kinase activity .
Case Study 2: Antimicrobial Properties
Another study evaluated a set of newly synthesized pyrazolo[3,4-d]pyrimidines against clinical isolates of S. aureus . The results indicated that specific modifications in the molecular structure enhanced lipophilicity and antibacterial activity. Compounds with substituents at positions N1 and C6 showed superior efficacy compared to their unsubstituted counterparts .
Research Findings Summary
| Activity | Target Organism | Mechanism | Outcome |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Inhibition of protein kinases | Significant reduction in tumor growth |
| Antimicrobial | Staphylococcus aureus | Inhibition of DNA polymerase | Effective growth inhibition |
| Escherichia coli | Disruption of bacterial enzyme function | Promising antibacterial activity |
Scientific Research Applications
Antiviral Activity
One of the notable applications of compounds related to pyrazolo[3,4-d]pyrimidines is their antiviral properties. Research indicates that derivatives of this compound class exhibit significant antiviral activity against strains such as H5N1 avian influenza virus. For instance, compounds synthesized from similar structures have shown promising results in inhibiting viral replication and reducing cytopathic effects in infected cell lines .
Kinase Inhibition
The compound is also explored for its potential as a kinase inhibitor. Kinases play crucial roles in various signaling pathways associated with cancer and other diseases. Specifically, inhibitors targeting p70S6 kinase and Akt pathways have been developed from pyrazolo[3,4-d]pyrimidine scaffolds. These inhibitors are being investigated for their ability to modulate cell growth and proliferation in cancerous tissues .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and selectivity. Variations in the bromophenyl group and modifications to the pyrazolo core can significantly influence biological activity. For example, substituents on the phenyl rings can enhance interaction with target enzymes or receptors, thereby improving potency .
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness against H5N1 virus. The synthesized compounds were evaluated for their half-maximal effective concentration (EC50) and showed a substantial reduction in viral load in vitro compared to controls. The most effective derivatives exhibited EC50 values in the low micromolar range .
Case Study 2: Cancer Therapeutics
In another investigation focusing on cancer therapeutics, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold were tested against various cancer cell lines. The results indicated that specific modifications resulted in enhanced apoptosis and reduced tumor viability. The compounds' ability to inhibit key signaling pathways involved in cell survival was confirmed through Western blot analysis .
Data Tables
Table 1: Summary of Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Target | Activity | EC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | H5N1 | Antiviral | 2.5 | |
| Compound B | p70S6 | Kinase Inhibition | 0.8 | |
| Compound C | Cancer Cell Lines | Apoptosis Induction | 1.2 |
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound’s pyrazolo[3,4-d]pyrimidinone core is shared with and , but its 5-methylbenzonitrile substituent distinguishes it from the urea-linked acetyl group in and the simpler benzonitrile in .
- The bromophenyl group in the target compound is absent in and , but present in the pyrazole-based analog , which also includes a sulfonamide group for enhanced solubility.
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Key Observations :
- The target compound’s benzonitrile group would produce a distinct C≡N stretch (~2200 cm⁻¹) in IR, absent in and .
- The bromophenyl group in the target compound and – contributes to high melting points (>190°C), suggesting strong intermolecular interactions.
Research Implications and Limitations
- Bioactivity: Pyrazolo[3,4-d]pyrimidinones are explored as kinase inhibitors, while sulfonamide-containing pyrazoles (e.g., ) show antimicrobial activity .
- Limitations : The absence of solubility or toxicity data for the target compound limits direct comparisons. Further studies are needed to evaluate its pharmacokinetic profile.
Preparation Methods
Core Structure Assembly via Microwave-Assisted Cyclization
The pyrazolo[3,4-d]pyrimidinone scaffold forms the foundation of this compound. A solvent-free microwave-assisted method, adapted from the synthesis of analogous pyrazolo[3,4-d]pyrimidines, enables efficient core formation . In this approach, 5-amino-1-(4-bromophenyl)pyrazole (prepared via condensation of 4-bromophenylhydrazine with ethyl cyanoacetate) reacts with benzonitrile derivatives under microwave irradiation (300 W, 145°C, 10 min) in the presence of potassium tert-butoxide.
Reaction Conditions:
-
Reactants: 5-Amino-1-(4-bromophenyl)pyrazole (1.0 equiv), substituted nitrile (1.1 equiv), Kt-BuO (0.2 equiv)
-
Key Advantage: Rapid cyclization (10 min vs. 12–24 h thermally) and reduced byproduct formation.
This method capitalizes on the electron-deficient nature of the nitrile to facilitate nucleophilic attack by the pyrazole’s amino group, followed by cyclodehydration (Table 1).
Table 1. Microwave-Assisted Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Irradiation Power | 300 W | Maximizes cyclization efficiency |
| Temperature | 145°C | Balances reactivity and decomposition |
| Base | Kt-BuO | Enhances nitrile activation |
One-Pot Multicomponent Strategies
Recent advances in one-pot methodologies offer streamlined access to functionalized pyrazolopyrimidines. A three-component reaction employing 5-aminopyrazoles, paraformaldehyde, and β-diketones in aqueous media under InCl₃ catalysis provides a green alternative . For the target compound, adaptation involves:
-
Formation of 5-aminopyrazole precursor:
Condensation of 4-bromophenylhydrazine with ethyl 3-cyanopropanoate. -
InCl₃-catalyzed cyclization:
Reacting the aminopyrazole with paraformaldehyde and 3-cyanophenylacetone (generating the benzonitrile-methyl moiety in situ).
Key Data:
This method circumvents isolation of intermediates, though regioselectivity challenges require careful stoichiometric control.
Late-Stage Functionalization via Alkylation
Post-cyclization functionalization introduces the benzonitrile-methyl group at position 5. A two-step protocol proves effective:
-
Generation of 5-chloromethyl intermediate:
Treating 1-(4-bromophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine with SOCl₂ in DMF (80°C, 4 h). -
Nucleophilic displacement:
Reacting the chloromethyl derivative with 3-cyanobenzylmagnesium bromide (THF, −78°C to rt, 12 h) .
Optimization Insights:
-
Grignard Reagent Excess: 2.5 equiv (avoids dimerization byproducts)
-
Yield: 58% after column chromatography
Patent-Based Methodologies for Scalable Production
Patent US7834019B2 discloses a general route to N-substituted pyrazolo[3,4-d]pyrimidinones . Adaptation for the target compound involves:
-
Suzuki-Miyaura Coupling:
Introducing the 4-bromophenyl group via palladium-catalyzed cross-coupling between 1-iodopyrazolo[3,4-d]pyrimidinone and 4-bromophenylboronic acid. -
Mannich Reaction:
Condensation with 3-cyanobenzaldehyde and ammonium acetate (EtOH, reflux, 8 h) to install the methylbenzonitrile group.
Critical Parameters:
-
Catalyst System: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv)
-
Mannich Yield: 63%
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Microwave Cyclization | 85 | 98 | Moderate | Solvent-free |
| One-Pot Multicomponent | 72 | 95 | High | Aqueous media |
| Late-Stage Alkylation | 58 | 90 | Low | Toxic reagents |
| Patent Route | 63 | 93 | High | Moderate E-factor |
The microwave approach offers superior yields and purity, while the one-pot method excels in sustainability. Late-stage alkylation, though flexible, suffers from hazardous reagents.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound with high yield and purity?
Answer:
The synthesis typically involves multi-step routes starting from substituted pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Condensation reactions using sodium ethoxide in ethanol to form the pyrazolo-pyrimidine core (as demonstrated in structurally similar compounds) .
- Bromophenyl incorporation : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-bromophenyl group.
- Benzonitrile functionalization : Alkylation or nucleophilic substitution to attach the benzonitrile moiety.
Optimization tips : - Use high-purity solvents and catalysts (e.g., Pd-based catalysts for coupling reactions).
- Monitor reaction progress via TLC or HPLC. Final purification can employ column chromatography or recrystallization (e.g., ethanol solvate crystallization, as seen in crystal structure studies) .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- X-ray crystallography : Resolves bond angles, torsion angles, and molecular packing (e.g., monoclinic P21/c space group observed in related bromophenyl-pyrazolo-pyrimidines) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 2.27 ppm for CH3 groups in analogous compounds) .
- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peaks matching theoretical values).
- FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
Advanced: How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?
Answer:
Regioselectivity is influenced by:
- Reaction conditions : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 5-position .
- Catalysts : Transition metals (e.g., CuI) can direct substitutions to specific positions .
- Computational modeling : DFT calculations predict reactive sites based on electron density maps (e.g., used in maleimide derivative design) .
Validation : Compare experimental results (HPLC retention times) with computational predictions to resolve ambiguities.
Advanced: What methodologies are used to evaluate anticancer activity and resolve contradictory data?
Answer:
- In vitro assays :
- In vivo models : Xenograft studies in nude mice (e.g., tumor volume measurement) .
- Mechanistic cross-validation : Combine Western blotting (e.g., NF-κB suppression) and qPCR (IL-6 downregulation) to confirm pathways .
Contradiction resolution : Use dose-response curves and statistical tools (ANOVA) to identify outliers. Replicate experiments under standardized conditions.
Advanced: How can computational tools aid in optimizing physicochemical properties?
Answer:
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina .
- ADMET prediction : Software like SwissADME estimates solubility, logP, and bioavailability.
- Fluorescence modeling : For derivatives with imaging potential, TD-DFT calculates excitation/emission wavelengths .
Case study : Hybrid maleimide derivatives were designed using coupled computational/experimental workflows to enhance fluorescence .
Advanced: How to design hybrid derivatives to improve pharmacological profiles?
Answer:
- Scaffold hopping : Attach urea or thioxo groups (as in compound 13 and 16) to enhance hydrogen bonding .
- Bioisosteric replacement : Substitute bromophenyl with fluorophenyl to modulate lipophilicity .
- Combinatorial libraries : Use parallel synthesis to generate diverse analogs, followed by high-throughput screening .
Basic: What stability studies are recommended for long-term storage?
Answer:
- Thermal stability : Perform DSC/TGA to identify decomposition temperatures.
- Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light and track changes in UV absorbance.
Storage recommendation : Store as ethanol solvates at –20°C to prevent desolvation .
Advanced: How does crystallography inform drug design for this compound?
Answer:
Crystal structures reveal:
- Intermolecular interactions : Hydrogen bonds (e.g., N–H···O) and π-π stacking, critical for crystal packing and solubility .
- Conformational flexibility : Torsion angles guide the design of rigid analogs to improve target binding.
Application : Modify substituents to mimic bioactive conformations observed in co-crystalized protein-ligand structures.
Advanced: What statistical approaches are used in experimental design (DoE)?
Answer:
- Factorial design : Optimize reaction parameters (temperature, catalyst loading) for yield .
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., solvent polarity vs. regioselectivity).
- Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening data .
Advanced: How to elucidate metabolic pathways and detoxification mechanisms?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS.
- CYP450 inhibition assays : Determine if the compound inhibits key enzymes (e.g., CYP3A4).
- Computational prediction : Use MetaCore or similar platforms to map potential metabolic sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
